molecular formula C6H9NOS B7976485 (S)-2-Amino-1-(2-thienyl)ethanol

(S)-2-Amino-1-(2-thienyl)ethanol

Cat. No.: B7976485
M. Wt: 143.21 g/mol
InChI Key: LOULKRKJFMPTJQ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of (S)-2-Amino-1-(2-thienyl)ethanol as a Chiral Building Block

This compound stands at the confluence of these two important chemical themes. As a chiral aminoalcohol, it provides a readily available source of stereochemical information. The "(S)" designation specifies the absolute configuration at the chiral center bearing the hydroxyl group, making it a valuable starting material for the synthesis of enantiomerically pure target molecules.

The incorporation of the 2-thienyl group imparts the desirable physicochemical properties associated with thiophene (B33073) derivatives. This includes the potential for enhanced biological activity and favorable drug-receptor interactions. nih.gov The compound serves as a key intermediate in the synthesis of various biologically active molecules. For instance, it is a building block for antithrombotic agents like Ticlopidine. chemicalbook.com

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 10021-67-7
Molecular Formula C6H9NOS
Molecular Weight 143.21 g/mol
Melting Point 82-83°C
Boiling Point 298.7±25.0 °C (Predicted)
Density 1.259±0.06 g/cm3 (Predicted)
pKa 11.56±0.35 (Predicted)

Table 1: Physicochemical Properties of this compound. Data sourced from chemicalbook.com.

The synthesis of this compound and its derivatives is an active area of research. Methods often involve the asymmetric reduction of the corresponding α-aminoketone, a process that has been refined to achieve high enantioselectivity. nih.govacs.org

Overview of Research Trajectories for Related Heterocyclic Aminoalcohols

The scientific interest in this compound is part of a broader trend exploring the synthetic utility of heterocyclic aminoalcohols. Researchers are actively investigating a wide array of analogous structures where the thiophene ring is replaced by other heterocycles such as furan, pyridine, or indole. researchgate.net The overarching goal is to expand the toolbox of chiral building blocks available to chemists, thereby enabling the synthesis of a more diverse range of complex molecules.

Key research trajectories in this area include:

Development of Novel Catalytic Methods: A significant focus is on creating new and efficient catalytic systems for the synthesis of heterocyclic aminoalcohols with high stereocontrol. researchgate.net This includes the use of transition metal catalysts for asymmetric hydrogenation and transfer hydrogenation. nih.govacs.org

Exploration of Biological Activity: Newly synthesized heterocyclic aminoalcohols are often screened for a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. dundee.ac.ukontosight.ai

Application in Asymmetric Catalysis: These compounds are frequently employed as chiral ligands for metal catalysts in a range of asymmetric transformations, such as additions, reductions, and cross-coupling reactions. acs.org The structural variations within the heterocyclic moiety can be fine-tuned to optimize the performance of the catalyst for a specific reaction.

The study of heterocyclic aminoalcohols is a vibrant and rapidly evolving field. The insights gained from investigating compounds like this compound contribute to a deeper understanding of structure-activity relationships and pave the way for the design of next-generation pharmaceuticals and catalysts.

Properties

IUPAC Name

(1S)-2-amino-1-thiophen-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOULKRKJFMPTJQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)[C@H](CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereoselective Preparation of S 2 Amino 1 2 Thienyl Ethanol

Asymmetric Synthesis Approaches to Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are valuable building blocks in the synthesis of pharmaceuticals and as chiral ligands in asymmetric catalysis. nih.govresearchgate.net Several asymmetric methods have been developed to access these structures with high enantioselectivity.

Enantioselective Catalytic Hydrogenation and Transfer Hydrogenation

Enantioselective catalytic hydrogenation and transfer hydrogenation are powerful techniques for the synthesis of chiral alcohols from prochiral ketones. acs.orgnih.gov These methods offer high efficiency and atom economy. nih.gov

Ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully employed for the synthesis of a variety of chiral 1,2-amino alcohols. acs.orgnih.gov For instance, the asymmetric transfer hydrogenation of unprotected α-amino ketones using a ruthenium catalyst has provided access to several drug molecules with high enantioselectivity (>99% ee) and yields. nih.gov This approach is advantageous as it often eliminates the need for protecting groups on the amine, simplifying the synthetic sequence. acs.org Specifically, the synthesis of a thiophene-containing 1,2-amino alcohol has been achieved with a high enantiomeric ratio (98.8:1.2 er) and in good yield (89%). acs.org

The reduction of α-ketoamines is a direct route to 1,2-amino alcohols. While direct asymmetric hydrogenation of unprotected primary and secondary α-amino ketones can be challenging due to catalyst inhibition by the amine, successful examples have been reported. acs.org For instance, ruthenium(II) complexes with chiral ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. nih.govsigmaaldrich.com These catalysts have been used to produce chiral alcohols with high enantiomeric excess, even on a large scale. nih.gov

A key intermediate in one potential route to (S)-2-Amino-1-(2-thienyl)ethanol is (S)-2-tosyloxy-1-(2-thiophenyl)ethanol. The synthesis of this intermediate could be envisioned through the asymmetric hydrogenation of 2-tosyloxy-1-(2-thiophenyl)ethanone. The subsequent displacement of the tosylate group with an amino group would yield the desired product.

Table 1: Examples of Asymmetric Hydrogenation and Transfer Hydrogenation for Chiral Alcohol Synthesis

Catalyst SystemSubstrateProductEnantiomeric Excess (ee) / Enantiomeric Ratio (er)YieldReference
RuCl(S,S)-TsNCH(C6H5)CH(C6H5)NH2Unprotected α-amino ketonesChiral 1,2-amino alcohols>99% eeHigh nih.gov
Ruthenium catalyst with chiral diamine ligandThiophene-containing α-amino ketoneThiophene (B33073) 1,2-amino alcohol98.8:1.2 er89% acs.org
RuCl(S,S)-TsDPENAromatic ketonesChiral aromatic alcoholsHighGood sigmaaldrich.com
RuCl2[(S)-Binap)((R)-DMAPEN)]Aryl heterocycloalkyl ketonesChiral aryl heterocycloalkyl alcohols94-99% ee95-100% thieme-connect.com

Chiral Auxiliary-Mediated Synthetic Routes

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been widely used for the asymmetric synthesis of amino acids and their derivatives. wikipedia.org

Ni(II) Complexes: Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand have emerged as a powerful tool for the asymmetric synthesis of α-amino acids. researchgate.netnih.govacs.org The chiral ligand creates a stereochemically defined environment around the nickel center, leading to highly diastereoselective alkylation, Michael addition, or other C-C bond-forming reactions. researchgate.netacs.org For example, the alkylation of a Ni(II) complex of glycine with various alkyl halides can produce a range of α-amino acids in high yields and with excellent diastereoselectivity. acs.org This methodology could be adapted to synthesize this compound by using a suitable thienyl-containing electrophile. The subsequent removal of the chiral auxiliary and reduction of the carboxylic acid would yield the target amino alcohol.

Schöllkopf's Auxiliary: The Schöllkopf bis-lactim ether method is a well-established strategy for the asymmetric synthesis of α-amino acids. wikipedia.orgbiosynth.com This method utilizes a chiral auxiliary, typically derived from L-valine, to create a chiral template. wikipedia.orgbiosynth.com The bis-lactim ether is deprotonated to form a nucleophilic enolate, which then reacts with an electrophile in a highly diastereoselective manner. wikipedia.org The steric hindrance provided by the isopropyl group of the valine auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. wikipedia.org Subsequent acidic hydrolysis cleaves the auxiliary and liberates the newly formed α-amino acid ester. wikipedia.org This method is known for achieving high enantiomeric excesses, often greater than 95% ee. wikipedia.org To apply this to the synthesis of this compound, a 2-thienylcarbonylmethyl electrophile or a related equivalent would be required.

Enzymatic and Biocatalytic Transformations for Chiral Amino Alcohol Production

Enzymatic and biocatalytic methods offer several advantages for the synthesis of chiral compounds, including high enantioselectivity, mild reaction conditions, and environmental compatibility. nih.govrsc.org

Lipase-Catalyzed Resolution: Kinetic resolution using lipases is a common method for separating enantiomers of racemic alcohols. arkat-usa.org For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been used for the resolution of racemic 1-(2-thienyl)ethanol through transesterification with vinyl butanoate, achieving high enantiomeric excess (≥99%) for both the resulting ester and the remaining alcohol. arkat-usa.org While this method is effective, the maximum theoretical yield for the desired enantiomer is 50%. arkat-usa.org

Biocatalytic Reduction: Microorganisms and isolated enzymes can be used for the asymmetric reduction of ketones to chiral alcohols. magtech.com.cn Various microorganisms have been employed for the kinetic resolution of 1-(2-thienyl)ethanol through oxidation. arkat-usa.org More direct approaches involve the asymmetric reduction of the corresponding ketone.

Engineered Amine Dehydrogenases: Engineered amine dehydrogenases (AmDHs) have shown promise in the one-step synthesis of chiral amino alcohols from α-hydroxy ketones via asymmetric reductive amination. nih.gov These enzymes can exhibit high enantioselectivity (>99% ee), making them valuable for biocatalysis. nih.gov The application of such an enzyme to a suitable 2-thienyl substituted α-hydroxy ketone could provide a direct and efficient route to this compound.

Multistep Organic Synthesis Strategies

Multistep synthesis provides a versatile platform for constructing complex molecules like this compound, allowing for the strategic introduction of functional groups and control of stereochemistry.

Conversion of Thiophene Precursors to Amino Alcohol Scaffolds

The synthesis often begins with a readily available thiophene derivative. arkat-usa.orggoogle.compatsnap.com A common starting material is thiophene itself or a substituted thiophene like 2-bromothiophene (B119243). arkat-usa.orggoogle.com

One strategy involves the Friedel-Crafts acylation of thiophene with an appropriate acid chloride to form a 2-acylthiophene. arkat-usa.org For example, reaction with an acid chloride can yield the corresponding ketone, which can then be reduced to the racemic alcohol using a reducing agent like sodium borohydride. arkat-usa.org

Another approach starts with 2-bromothiophene and utilizes a Heck reaction to introduce a two-carbon side chain. google.compatsnap.com This can be followed by selective reduction to yield 2-thiophene ethanol (B145695). google.compatsnap.com This intermediate is a precursor for the introduction of the amino group.

Incorporation of the Amino and Hydroxyl Functionalities with Stereocontrol

Once a suitable thiophene-containing scaffold is in place, the next critical steps involve the introduction of the amino and hydroxyl groups with the correct stereochemistry.

If a racemic amino alcohol is synthesized, resolution techniques such as lipase-catalyzed acylation can be employed to separate the enantiomers. arkat-usa.org

For a stereocontrolled synthesis, an asymmetric reduction of a 2-thienyl ketone can be performed using a chiral catalyst, as discussed in section 2.1.1. Alternatively, a chiral auxiliary can be used to direct the formation of the chiral center.

If starting from a precursor like 2-thiophene ethanol, the hydroxyl group can be oxidized to a ketone. This ketone can then undergo asymmetric amination or be converted to an α-amino ketone for subsequent stereoselective reduction.

A plausible synthetic sequence could involve:

Synthesis of a 2-thienyl ketone precursor.

Asymmetric reduction of the ketone to the corresponding (S)-alcohol.

Conversion of a group at the 2-position of the ethanol moiety (e.g., a tosylate) to an amine with retention or inversion of configuration, depending on the chosen strategy.

Methods for Enantiomeric Excess Determination and Stereochemical Assignment

Once the synthesis is complete, it is crucial to verify the enantiomeric purity and confirm the absolute configuration of the this compound produced. A variety of analytical techniques are employed for this purpose.

Enantiomeric Excess (e.e.) Determination

The determination of enantiomeric excess is most commonly performed using chiral chromatography, particularly HPLC. nih.govchromatographyonline.com The method relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based columns (e.g., Chiralpak®) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic™) are frequently used for the separation of amino alcohols. nih.govnih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol or isopropanol, is critical for achieving good separation. chromatographyonline.com Additives such as acids or bases are often used to improve peak shape and resolution. chromatographyonline.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: Exemplary Chiral HPLC Conditions for Amino Alcohol Separation
ParameterConditionReference
Column Chiralpak® IA (250 x 4.6 mm) nih.gov
Mobile Phase n-hexane/ethanol/chloroform nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 250 nm nih.gov
Alternative CSP Larihc CF6-P chromatographyonline.com
Alternative Mobile Phase 80:20 Hexane-ethanol with 0.3-0.2% (v/v) TFA-TEA chromatographyonline.com

Other methods for determining e.e. include fluorescence-based assays, which involve the formation of fluorescent diastereomeric complexes that exhibit different fluorescence intensities. researchgate.net

Stereochemical Assignment

The absolute configuration of the chiral center is determined using several spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for stereochemical assignment, often requiring the formation of diastereomers by reacting the amino alcohol with a chiral derivatizing agent (CDA). mdpi.com Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example, where the resulting diastereomeric esters exhibit distinct chemical shifts in ¹H or ¹⁹F NMR, allowing for the determination of the absolute configuration. Alternatively, chiral solvating agents (CSAs) can be used to induce chemical shift non-equivalence between the enantiomers directly in the NMR tube. mdpi.com Advanced 2D NMR techniques, such as NOESY, can also be employed to elucidate the relative stereochemistry in more complex structures derived from the amino alcohol. beilstein-journals.orgbeilstein-journals.org

X-ray Crystallography: When a suitable single crystal of the compound or a derivative can be obtained, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry. beilstein-journals.orgbeilstein-journals.org This method provides a detailed three-dimensional map of the molecule, confirming the spatial arrangement of the atoms.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra, which can be used to assign the absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations. core.ac.uk

Role in Asymmetric Catalysis and Chiral Auxiliary Applications

(S)-2-Amino-1-(2-thienyl)ethanol as a Chiral Auxiliary in Organic Synthesis

The use of chiral auxiliaries is a classical and robust strategy in asymmetric synthesis. An auxiliary is a chiral molecule that is temporarily incorporated into a non-chiral substrate, enabling the formation of a new stereocenter with high diastereoselectivity. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com this compound, with its defined stereochemistry and bifunctional nature, is well-suited for this role. nih.govresearchgate.net

The stereodirecting power of 1,2-amino alcohol auxiliaries like this compound arises from their ability to form rigid, chelated intermediates with reagents, most commonly involving a metal ion. When attached to a substrate, for instance, by forming an amide with a carboxylic acid or an imine with a ketone, the hydroxyl and amino groups can coordinate to a metal center.

This coordination creates a conformationally restricted cyclic structure. The steric bulk of the auxiliary's substituents, in this case, the thiophene (B33073) group, effectively shields one of the two faces of the reactive center (e.g., an enolate). Consequently, an incoming electrophile is forced to approach from the less hindered face, resulting in a highly diastereoselective bond formation. The (S)-configuration at the stereocenter of the auxiliary dictates which diastereomer of the product is formed. For example, in the alkylation of an enolate derived from an amide of this compound, the thiophene group would orient itself to block the si-face of the enolate, directing alkylation to the re-face.

Chiral 1,2-amino alcohol auxiliaries are employed in a wide array of diastereoselective transformations. nih.gov While specific documented applications for this compound as an auxiliary are specialized, its structural features make it an ideal candidate for established methodologies, including:

Diastereoselective Alkylation of Enolates: An acyl derivative of this compound can be converted into a lithium or boron enolate. The subsequent alkylation reaction proceeds with high diastereoselectivity due to the facial shielding provided by the chelated auxiliary.

Diastereoselective Aldol (B89426) Reactions: When used to form a chiral enolate, the auxiliary can control the stereochemical outcome of additions to aldehydes, leading to the formation of syn- or anti-aldol products with high selectivity. numberanalytics.com

Diastereoselective Conjugate Additions: The auxiliary can be used to direct the 1,4-addition of organometallic reagents or other nucleophiles to α,β-unsaturated systems.

The effectiveness of the auxiliary in these reactions depends on the formation of the rigid chelate, where the thiophene ring plays a crucial role in establishing a sterically biased environment.

A significant factor in the practical application of chiral auxiliaries is their cost and the ability to recover them in high yield for reuse. Since auxiliaries are used in stoichiometric amounts, efficient recycling is crucial for process sustainability and economy. rsc.org

For an auxiliary like this compound attached via an amide or imine bond, cleavage is typically straightforward. Mild acidic or basic hydrolysis is often sufficient to cleave the amide or imine bond, releasing the chiral product. The freed amino alcohol auxiliary can then be separated from the product mixture, often through extraction or chromatography, and purified for subsequent reactions. utwente.nl The development of continuous flow processes has further automated the recovery and reuse of chiral auxiliaries, enhancing the efficiency and reducing the waste associated with this synthetic strategy. rsc.org

Development and Evaluation of Chiral Ligands Incorporating the this compound Moiety

Beyond its use as a stoichiometric auxiliary, the this compound framework is a cornerstone for designing chiral ligands for asymmetric catalysis. In this approach, a small, substoichiometric amount of a metal complex bearing the chiral ligand can generate large quantities of an enantiomerically enriched product. rsc.orgrsc.org

The amino and hydroxyl groups of this compound serve as convenient handles for synthetic modification to create multidentate ligands. Common strategies include the formation of imines, amides, or the substitution of the hydroxyl group to introduce other coordinating atoms like phosphorus.

A prominent example involves the synthesis of C₂-symmetric bis(oxazolinyl) or bis(imidazolinyl) thiophene ligands. nih.gov In a typical synthesis, thiophene-2,5-dicarboxylic acid is converted to the corresponding diacyl chloride. This is then reacted with two equivalents of a chiral amino alcohol, such as (S)-2-amino-3-phenylpropan-1-ol (a structural analog of the title compound), to form a diamide (B1670390) diol. Subsequent cyclization, often mediated by reagents like tosyl chloride, yields the target bis(oxazoline) or bis(imidazoline) ligand. nih.gov This modular synthesis allows for the creation of a library of ligands with varied steric and electronic properties by simply changing the starting amino alcohol. Ligands incorporating the thiophene-amino alcohol motif are valued for their rigidity and strong coordinating ability with a range of transition metals.

Ligands derived from or incorporating the thiophene-amino alcohol structure have proven effective in a variety of metal-catalyzed asymmetric reactions. The combination of a chiral ligand with a Lewis acidic metal creates a chiral environment that can differentiate between the two enantiotopic faces of a prochiral substrate.

One notable application is in the copper(II)-catalyzed asymmetric Aldol reaction. A C₂-symmetric chiral ligand, (2S,2′S)-2,2′-((thiophene-2,5-diylbis(methylene))bis(azanediyl))bis(3-phenylpropan-1-ol), in combination with copper(II) acetate, forms a highly efficient Lewis acid catalyst. nih.govdocumentsdelivered.com This system effectively catalyzes the reaction between isatin (B1672199) derivatives and ketones, producing 3-substituted-3-hydroxyindolin-2-ones with high yields and enantioselectivities. nih.govdocumentsdelivered.com The same catalytic system also promotes a domino Knoevenagel-Michael cyclization reaction with excellent stereocontrol. nih.govdocumentsdelivered.com

Table 1: Cu(II)-Thiophene-Bis(Amino-Alcohol) Catalyzed Asymmetric Aldol Reaction of Isatins with Ketones

Entry Isatin Derivative (Substrate 1) Ketone (Substrate 2) Yield (%) Enantiomeric Excess (ee, %)
1 5-Bromo-isatin Acetone 99 96
2 Isatin Acetone 98 95
3 5-Chloro-isatin Acetone 99 95
4 5-Fluoro-isatin Acetone 96 94
5 5-Nitro-isatin Acetone 98 94
6 5-Methyl-isatin Acetone 95 93
7 5-Bromo-isatin Cyclohexanone 92 93 (anti)

Data sourced from a study on Cu(II)-thiophene-2,5-bis(amino-alcohol) mediated reactions. nih.govdocumentsdelivered.com

Similarly, chiral diamino-bis(tert-thiophene) ligands have been successfully applied in palladium-catalyzed asymmetric allylic alkylation (AAA) and zinc-catalyzed hydrosilylation of ketones, achieving excellent enantioselectivities (up to 99% and 97% ee, respectively). researchgate.net Furthermore, organocatalytic systems have been developed for highly enantioselective intermolecular [5+2] cycloadditions, demonstrating the versatility of these structural motifs in constructing complex chiral molecules. nih.gov These examples underscore the power of ligands derived from the thiophene-amino alcohol scaffold in controlling stereochemistry across a range of important synthetic transformations.

Precursor for Pharmacologically Active Chiral Compounds

This compound and its closely related derivatives are valuable chiral building blocks in the synthesis of pharmacologically significant molecules. The inherent stereochemistry of these 1,2-amino alcohols is leveraged to produce enantiomerically pure active pharmaceutical ingredients (APIs). The thiophene ring, a common bioisostere for a phenyl ring, is a structural motif found in numerous drugs. researchgate.netresearchgate.net The combination of the chiral amino alcohol function and the thiophene moiety makes this class of compounds a strategic precursor in medicinal chemistry.

A prominent example of its application is in the synthesis of the antidepressant drug (S)-Duloxetine, a potent dual inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake. researchgate.net Various synthetic strategies for (S)-Duloxetine utilize a chiral thienyl alcohol intermediate, highlighting the importance of this structural core.

Synthesis of (S)-Duloxetine:

One of the most common and practical approaches to synthesizing (S)-Duloxetine involves the use of a chiral γ-amino or γ-chloro alcohol derived from a thienyl ketone precursor. psu.edu

A well-established synthesis starts with the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride to produce 3-chloro-1-(2-thienyl)-1-propanone. psu.educhemicalbook.com This prochiral ketone is then subjected to a stereoselective reduction, which is the key step for introducing the desired (S)-chirality at the alcohol center. Methods for this asymmetric reduction include:

Catalytic Asymmetric Reduction: Using a chiral oxazaborolidine catalyst (as developed by Corey, Bakshi, and Shibata) with a borane (B79455) source like borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) to yield (S)-3-chloro-1-(2-thienyl)-1-propanol with high enantioselectivity. psu.educhemicalbook.com

Biocatalytic Reduction: Employing alcohol dehydrogenases (ADHs) for the reduction of the corresponding ketone. For instance, an ADH from Lactobacillus kefir has been used for the synthesis of (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine, an intermediate for (S)-duloxetine. acs.org

The resulting chiral alcohol, (S)-3-chloro-1-(2-thienyl)-1-propanol, is a versatile intermediate. chemicalbook.com The chlorine atom is subsequently displaced to introduce the required amino group. For example, the chloro group can be converted to an iodide via the Finkelstein reaction, which is then reacted with methylamine (B109427) to form (S)-3-methylamino-1-(2-thienyl)-1-propanol. chemicalbook.com

The final step in the synthesis is the etherification of the chiral alcohol. The sodium salt of (S)-3-methylamino-1-(2-thienyl)-1-propanol is formed using a strong base like sodium hydride (NaH) and then reacted with 1-fluoronaphthalene (B124137) via a nucleophilic aromatic substitution (SNAr) reaction to yield (S)-Duloxetine. psu.educhemicalbook.com

An alternative route involves a Mannich reaction starting from 2-acetylthiophene, dimethylamine, and formaldehyde (B43269) to create 3-dimethylamino-1-(2-thienyl)-1-propanone. researchgate.netgoogle.com Reduction of this aminoketone gives the racemic alcohol, which is then resolved using a chiral acid like (S)-(+)-mandelic acid to isolate the desired (S)-alcohol intermediate. researchgate.net This intermediate is then progressed to (S)-Duloxetine.

The research findings underscore the pivotal role of the chiral 1-(2-thienyl)ethanol backbone in constructing the stereochemically complex and pharmacologically active molecule, (S)-Duloxetine.

Structure Activity Relationship Sar Studies of S 2 Amino 1 2 Thienyl Ethanol Derivatives and Analogues

Modifications of the Thiophene (B33073) Ring and Substituents

The thiophene ring in (S)-2-amino-1-(2-thienyl)ethanol serves as a crucial pharmacophoric element. Its size, shape, and electronic characteristics, which differ from a phenyl ring, allow for unique interactions with biological targets. Modifications to this ring, including the introduction of various substituents, have been shown to significantly impact biological activity.

Research into a series of thiophene-containing inhibitors of the kinesin spindle protein (KSP) has provided valuable insights into the SAR of substituted thiophenes. nih.gov Although the core structure in that study is not identical to this compound, the principles regarding thiophene substitution are highly relevant. The study demonstrated that the nature and position of substituents on the thiophene ring could dramatically alter inhibitory potency.

Similarly, studies on novel 2,5-diphenylthiophene (B121853) derivatives for imaging beta-amyloid plaques have shown that the substitution pattern on the phenyl rings attached to the thiophene core is a key determinant of binding affinity. nih.gov Binding affinities for Aβ plaques ranged from 3.9 to over 1000 nM depending on these substitutions. nih.gov Fluoroethyl-substituted thiophene derivatives, in particular, exhibited excellent binding affinities. nih.gov These findings underscore the sensitivity of biological targets to the electronic and steric environment of the thiophene moiety.

Table 1: Illustrative SAR of Substituted Thiophene Derivatives (Data compiled from related thiophene-containing compound series for illustrative purposes)

Base ScaffoldThiophene SubstitutionBiological TargetObserved Activity
Thiophene-amide5-MethylKinesin Spindle ProteinIncreased Potency nih.gov
2,5-Diphenylthiophene4'-FluoroethylBeta-amyloid plaquesHigh Binding Affinity (Ki = 3.9 nM) nih.gov
2,5-Diphenylthiophene4'-NitroBeta-amyloid plaquesLow Binding Affinity (Ki > 1000 nM) nih.gov

Variations of the Amino and Hydroxyl Groups

The amino and hydroxyl groups of the ethanolamine (B43304) side chain are pivotal for the biological activity of this class of compounds, often participating in key hydrogen bonding interactions with target receptors. Modifications to these groups, such as N-alkylation, acylation, or alteration of the hydroxyl group, can profoundly affect potency, selectivity, and pharmacokinetic properties.

In a study on thiophene bioisosteres of potent GluN2B ligands, the presence or absence of a benzylic hydroxyl group had a significant impact on affinity. A wikipedia.organnuleno[b]thiophene derivative lacking a benzylic OH moiety showed approximately 8-fold higher GluN2B affinity (Ki = 26 nM) compared to the analogous derivative with a benzylic OH group (Ki = 204 nM). rsc.org This suggests that for this particular target, the hydroxyl group is not essential for high affinity and its removal can be beneficial. rsc.org

Conversely, for other targets, these functional groups are indispensable. For instance, in non-aromatic analogues of ethanolamine acting as inhibitors of phenylethanolamine N-methyltransferase, the ethanolamine chain itself is a critical feature for inhibitory potency. nih.gov Chiral 1,2-amino alcohols are recognized as essential structural motifs in a wide array of biologically active compounds, highlighting the general importance of this functional group arrangement. nih.gov The synthesis of various 1,2-amino alcohol-containing drug molecules underscores the therapeutic relevance of this moiety. nih.gov

Table 2: Impact of Amino and Hydroxyl Group Variation on Activity (Data from analogous compound series illustrating functional group importance)

Compound SeriesModificationBiological Target/EffectResult
wikipedia.orgAnnuleno[b]thiophenesRemoval of benzylic OHGluN2B Receptor8-fold increase in affinity rsc.org
Non-aromatic ethanolaminesVariation of substituent size on β-carbonPhenylethanolamine N-methyltransferase inhibitionActivity correlated with van der Waals volume nih.gov
PhenylethanolaminesN-methylationSubstrate for PNMTR-(-)-enantiomer is the preferred substrate wikipedia.org

Conformational Analysis and Stereochemical Influence on Activity

The three-dimensional arrangement of the pharmacophoric groups in this compound is a critical determinant of its interaction with chiral biological macromolecules like receptors and enzymes. The stereochemistry at the carbon bearing the hydroxyl group is of particular importance. The (S)-configuration specifies a particular spatial orientation of the thiophene, hydroxyl, and aminoethyl groups.

The importance of stereochemistry is well-established for the closely related phenylethanolamines. For example, the enzyme phenylethanolamine N-methyl transferase (PNMT) shows a clear stereochemical preference, with the R-(-)-enantiomer of phenylethanolamine being a much better substrate than the S-(+)-enantiomer. wikipedia.org This highlights how stereoisomers can have vastly different biological activities.

The development of methods for the chiral separation and resolution of amino alcohols is a significant area of research, driven by the need to isolate the more active enantiomer. nih.govutwente.nl The synthesis of new chiral ligands and auxiliaries often relies on the stereopure nature of 1,2-amino alcohols. nih.gov While specific conformational analysis studies on this compound were not prominently found, the principles derived from its phenyl bioisosteres and other chiral amino alcohols strongly suggest that the (S)-configuration is crucial for its specific biological profile, and the relative orientation of the functional groups dictated by this stereocenter is key to its interaction with its biological targets.

Exploration of Bioisosteric Replacements (e.g., other heteroaryl groups)

Bioisosterism is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound. The thiophene ring in this compound is itself a bioisostere of a phenyl ring. nih.gov Replacing the thiophene with other heteroaryl groups can fine-tune the electronic and steric properties, potentially leading to improved activity, selectivity, or pharmacokinetic profiles.

The concept that a thiophene ring can act as a bioisostere for a phenyl ring has been demonstrated in various contexts. nih.gov For example, in a series of spirocyclic sigma receptor ligands, thiophene bioisosteres of a spirocyclic benzopyran were synthesized and evaluated. scispace.com The N-benzyl and N-cyclohexylmethyl derivatives of the thieno[3,2-c]pyran scaffold exhibited very high affinity for the σ1 receptor, with Ki values of 0.32 nM and 0.29 nM, respectively. scispace.com

Table 3: Bioisosteric Replacements of the Thiophene Ring and Their Effects (Illustrative examples from related compound classes)

Original ScaffoldBioisosteric ReplacementTarget ReceptorImpact on Activity
Spiro[piperidine-4,4'-benzopyran]Thieno[3,2-c]pyranσ1 ReceptorMaintained high affinity (Ki = 0.29 - 0.32 nM for potent analogs) scispace.com
Benzo wikipedia.organnulene (methoxybenzene) wikipedia.orgAnnuleno[b]thiopheneGluN2B (NMDA) ReceptorReplacement was well-tolerated rsc.org
PhenethylamineTryptamine (indole for phenyl)5-HT2A ReceptorGenerally lower affinity for tryptamines biomolther.org

Molecular Interactions and Biological Activity Mechanistic and in Vitro Investigations

Enzyme System Interactions and Modulations

The biotransformation and interaction of (S)-2-Amino-1-(2-thienyl)ethanol with metabolic enzymes are critical determinants of its pharmacokinetic profile and biological activity.

The ethanol (B145695) moiety of this compound suggests that its metabolism may involve pathways common to ethanol. The primary route for ethanol metabolism in the body involves the enzymes alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.gov However, another significant pathway, particularly at higher concentrations, is the Microsomal Ethanol Oxidizing System (MEOS), where Cytochrome P450 2E1 (CYP2E1) is the principal enzyme. nih.govyoutube.com

CYP2E1, located primarily in the liver's smooth endoplasmic reticulum, oxidizes ethanol to acetaldehyde (B116499). youtube.com This enzyme is inducible by chronic ethanol exposure, which increases the rate of ethanol metabolism. nih.gov The activity of CYP2E1 is not only central to ethanol breakdown but also to the metabolism of various other low molecular weight compounds. nih.gov The metabolism of ethanol by CYP2E1 is notable for its production of reactive oxygen species (ROS), which can contribute to oxidative stress within the cell. youtube.com Given the structural component of ethanol in this compound, it is plausible that it could be a substrate for CYP2E1, though specific studies on this compound are not detailed in the available literature.

Table 1: Key Enzymes in Ethanol Metabolism

Enzyme Location Function Cofactor/Notes
Alcohol Dehydrogenase (ADH) Cytosol Oxidizes ethanol to acetaldehyde. nih.govnih.gov Requires NAD+. youtube.com
Aldehyde Dehydrogenase (ALDH) Mitochondria Oxidizes acetaldehyde to acetate. nih.gov Requires NAD+. youtube.com
Cytochrome P450 2E1 (CYP2E1) Smooth Endoplasmic Reticulum Oxidizes ethanol to acetaldehyde, especially at high concentrations. nih.govnih.gov Part of the MEOS pathway; produces ROS. youtube.com

Enzymes such as α-amylase and α-glucosidase, located in the intestine, are crucial for the digestion and subsequent absorption of carbohydrates. nih.gov Inhibition of these enzymes can retard carbohydrate breakdown, leading to a slower and reduced rise in post-prandial blood glucose. This mechanism is a recognized therapeutic strategy for managing type 2 diabetes. nih.gov While the inhibition of α-glucosidase and α-amylase is a known mechanism for certain compounds to exert anti-diabetic effects, there is no available research data to indicate that this compound possesses inhibitory activity against these specific enzymes. nih.gov

Receptor Binding and Agonistic/Antagonistic Mechanisms

The interaction of small molecules with cellular receptors is a primary mechanism for initiating signal transduction pathways that lead to physiological responses.

This compound belongs to the class of amino alcohols. Related structures have been shown to interact significantly with G-Protein Coupled Receptors (GPCRs), particularly the sphingosine-1-phosphate (S1P) receptors. nih.gov The S1P receptor family, which includes subtypes S1P1 through S1P5, plays critical roles in numerous physiological processes. scripps.edu

The S1P1 receptor, in particular, is essential for regulating lymphocyte recirculation from secondary lymphoid organs back into the bloodstream. nih.gov Modulation of this receptor has become a key strategy in the treatment of autoimmune diseases like multiple sclerosis. nih.gov For instance, the drug FTY720 (fingolimod), an amino alcohol derivative, is a prodrug that gets phosphorylated in vivo to become a potent, non-selective agonist of S1P1, S1P3, S1P4, and S1P5. nih.gov Agonism at the S1P1 receptor leads to its internalization and degradation, effectively trapping lymphocytes in the lymph nodes and preventing them from contributing to autoimmune inflammation in the central nervous system. nih.gov Both agonism and antagonism of S1P1 can result in this lymphocyte sequestration. nih.gov Given its structure as an amino alcohol, this compound could potentially interact with S1P receptors, although direct binding studies are required for confirmation.

Ligand-target binding studies are essential to determine the affinity and selectivity of a compound for its receptor. The binding affinity, often expressed as an IC50 or EC50 value, quantifies the concentration of a ligand required to elicit a half-maximal response or inhibition. For S1P receptors, selective agonists have been developed to parse the specific functions of each receptor subtype. scripps.edu

For example, SEW2871 is a synthetic, selective agonist for the S1P1 receptor that does not require a phosphate (B84403) headgroup for its activity, suggesting that agonism can be achieved through hydrophobic and aromatic interactions alone. scripps.edu Studies with phosphorylated FTY720 have provided data on its binding to various S1P receptor subtypes, highlighting that agonism at the S1P1 receptor is sufficient to regulate lymphocyte recirculation. scripps.edu

Table 2: Binding Affinity of FTY720-phosphate for Human S1P Receptors

Receptor Subtype IC50 (nM)
S1P1 8.2
S1P2 >10,000
S1P3 151
S1P4 33
S1P5 178

Data derived from Sanna et al., 2004, as cited in the literature. scripps.edu

Cellular and Subcellular Process Modulation

The interaction of this compound with enzymes and receptors can modulate various cellular and subcellular processes. If the compound interacts with S1P1 receptors, a primary consequence would be the modulation of lymphocyte trafficking. nih.govscripps.edu The sequestration of lymphocytes in lymph nodes is a powerful immunomodulatory effect. nih.gov

Furthermore, should this compound be metabolized by CYP2E1, it could influence cellular processes linked to this enzyme. CYP2E1-catalyzed metabolism is known to generate oxidant stress, which can affect intracellular signaling pathways, antigen presentation, and autophagy, all of which are critical for liver cell function and viability. nih.gov Therefore, the biological activity of this compound at the cellular level is likely dictated by its engagement with these specific molecular targets.

Impact on Cell Proliferation and Apoptosis (in vitro studies)

Thiophene (B33073) derivatives have been identified as regulators of fundamental cellular processes, including cell proliferation and programmed cell death (apoptosis). In vitro investigations have demonstrated that certain thiophene-containing compounds can halt the proliferation of cancer cells and trigger an apoptotic cascade.

One study identified a novel thiophene derivative, methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate (designated F8), which displayed significant anti-cancer activity. Investigations into its mechanism revealed that it induces cell death by initiating an intrinsic apoptotic pathway. The key markers of apoptosis observed after treatment with this compound included phosphatidylserine (B164497) externalization, the generation of reactive oxygen species (ROS), and depolarization of the mitochondrial membrane. The activation of caspases, such as caspase 3/7, further confirmed that the cells were undergoing apoptosis.

Furthermore, the principle of inducing apoptosis is not limited to anti-cancer applications. Studies on 2-amino-thiophene derivatives have shown that their antileishmanial activity against Leishmania (Leishmania) amazonensis is also mediated by the induction of apoptosis in the parasites. nih.gov

Interference with Molecular Signaling Pathways (e.g., p42/p44 mitogen-activated protein kinase phosphorylation)

The p42/p44 mitogen-activated protein kinase (MAPK) pathway, also known as the Extracellular signal-regulated kinase (Erk1/2) pathway, is a critical signaling cascade that governs cellular processes like proliferation, differentiation, survival, and apoptosis. longdom.org This pathway transmits signals from cell surface receptors to the nucleus through a series of phosphorylation events involving Ras, Raf, and MEK, ultimately leading to the activation of p42/p44 MAPK. longdom.org

While direct studies on the interaction of this compound with the p42/p44 MAPK pathway are not extensively detailed in the available literature, the known kinase-inhibiting properties of thiophene derivatives suggest this pathway as a potential target. nih.gov For instance, the thiophene derivative F8 was found to possess kinase inhibition activity as part of its anti-cancer mechanism. nih.gov

Activation of the p42/p44 MAPK pathway can be triggered by a wide range of stimuli, including G protein-coupled receptors (GPCRs). nih.gov Research has shown that histamine (B1213489) H1 receptor activation leads to time- and concentration-dependent increases in p42/p44 MAPK phosphorylation. nih.gov This activation can proceed through multiple routes, including pathways dependent on protein kinase C (PKC) and Gq proteins, or involving Gi/Go proteins. nih.gov Given that many therapeutic agents target GPCRs, the potential for thienyl derivatives to modulate this crucial signaling cascade remains a significant area of interest for mechanistic studies.

In Vitro Pharmacological Profiles of this compound and its Derivatives

Anticancer Activity and Cytotoxicity Mechanisms (e.g., antiproliferative effects against cancer cell lines)

The thiophene scaffold is a core component of various compounds investigated for their therapeutic potential, including anticancer agents. nih.govijpscr.info Derivatives of 2-aminothiophene, in particular, have been noted for their antiproliferative and cytotoxic effects against a range of human cancer cell lines. nih.gov

A specific thiophene derivative, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), has demonstrated consistent cytotoxic activity at low micromolar concentrations against cell lines for lymphoma and leukemia, among others. nih.gov The mechanism underlying this cytotoxicity is the induction of apoptosis, characterized by mitochondrial depolarization and the activation of key executioner enzymes of the apoptotic pathway. nih.gov This suggests that the anticancer potential of such derivatives lies in their ability to reactivate programmed cell death pathways that are often suppressed in malignant cells. nih.gov

Table 1: In Vitro Anticancer Activity of a Thiophene Derivative

This table is interactive. You can sort and filter the data.

Compound Cell Line Activity Mechanism

Antimicrobial Properties (e.g., antibacterial, antifungal, antimycobacterial)

Derivatives of 2-aminothiophene represent a versatile class of heterocyclic compounds that have shown significant in vitro antimicrobial activity. ijpscr.info Their broad-spectrum potential has been evaluated against various pathogenic microbes, including Gram-positive and Gram-negative bacteria as well as fungi. researchgate.netnih.gov

Studies have demonstrated that certain 2-aminothiophene derivatives exhibit potent antibacterial activity comparable to standard antibiotics like ampicillin (B1664943) and gentamicin. researchgate.net For example, some derivatives have shown notable efficacy against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov In the realm of antifungal agents, specific derivatives were found to be more potent than the reference drug Amphotericin B against fungal strains such as Aspergillus fumigatus and Syncephalastrum racemosum. researchgate.netnih.gov The mechanism of action for some of these compounds involves increasing the permeability of the bacterial membrane, leading to bactericidal effects. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Thiophene Derivatives

This table is interactive. You can sort and filter the data.

Derivative Class Microbial Strain Reported Activity (MIC) Reference Drug
2-Aminothiophene Aspergillus fumigatus 23.8 ± 0.42 µg/mL Amphotericin B (23.7 ± 0.1 µg/mL)
2-Aminothiophene Syncephalastrum racemosum 24.8 ± 0.64 µg/mL Amphotericin B (19.7 ± 0.2 µg/mL)
2-Aminothiophene Bacillus subtilis 0.81 mM/mL -
2-Aminothiophene Staphylococcus aureus 0.81 mM/mL -
2-Aminothiophene Escherichia coli 8 - 32 mg/L (MIC₅₀) Colistin
Thieno[2,3-b]thiophene Staphylococcus aureus Equipotent Penicillin G
Thieno[2,3-b]thiophene Pseudomonas aeruginosa More potent Streptomycin

Anti-inflammatory Effects

The thiophene nucleus is a key structural feature in compounds possessing anti-inflammatory properties. nih.gov Research into 2-amino-3-ethoxycarbonyl thiophene derivatives has confirmed their anti-inflammatory and analgesic activities. A quantitative structure-activity relationship (QSAR) study of these compounds revealed that their anti-inflammatory activity has a significant correlation with lipophilicity. Some synthesized 2-aminothiophene derivatives have demonstrated significant in-vitro anti-inflammatory effects when compared against the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. researchgate.net

Potential as Neuroprotective Agents

The ethanolamine (B43304) structure within this compound suggests a potential for activity within the central nervous system (CNS). Ethanolamine and its derivatives are being explored for their neuroprotective capabilities and their role as neuromodulators. ucc.ie For instance, ethanolamine can be a precursor for the neurotransmitter acetylcholine (B1216132) and can influence the levels of other neurotransmitters like GABA, glutamate, and aspartate. ucc.ie

A novel ethanolamine derivative, FDES, has shown significant neuroprotective effects in a rat model of traumatic brain injury (TBI). nih.gov Administration of this compound led to a notable improvement in motor function and exploratory activity following brain trauma. nih.govresearchgate.net The beneficial effects of FDES appear to be mediated, at least in part, by its action on the cholinergic system. nih.govucc.ie These findings highlight the potential of ethanolamine-based structures, including thienyl derivatives, as candidates for the development of new neuroprotective therapies. nih.gov

Exploration of Other Biological Activities (e.g., antioxidant)

While the primary biological activities of this compound and its derivatives are centered on their interactions with specific receptor systems, there is an increasing interest in exploring other potential therapeutic properties, including their capacity as antioxidants. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition implicated in the pathogenesis of numerous diseases. The investigation into the antioxidant potential of compounds containing thiophene and ethanolamine moieties is an active area of research.

Detailed Research Findings

Direct experimental studies on the antioxidant activity of this compound are not extensively documented in the current body of scientific literature. However, research on structurally related compounds provides valuable insights into the potential antioxidant properties conferred by the thiophene ring and the ethanolamine side chain.

Thiophene derivatives have been a subject of interest for their antioxidant capabilities. mdpi.com Studies have shown that the sulfur atom in the thiophene ring can participate in redox reactions, which is a key characteristic of many antioxidant compounds. Research on various thiophene derivatives has demonstrated their ability to scavenge free radicals, a primary mechanism of antioxidant action. For instance, certain thienyl-pyrazoles have exhibited significant radical scavenging activity. nih.gov

A study on thiophene and its aminocarbonitrile derivative highlighted their ability to act as antiperoxyradical agents. mdpi.com This research utilized methods such as the oxygen radical absorbance capacity (ORAC) assay and cyclic voltammetry to demonstrate that these compounds possess antiperoxyradical activity against oxidizing agents like peroxyradicals. mdpi.com The findings suggest that the thiophene moiety contributes significantly to the antioxidant capacity. mdpi.com

Derivatives of ethanolamine have also been investigated for their antioxidant properties. For example, N-palmitoyl-ethanolamine (PEA) derivatives have been shown to possess good anti-inflammatory and antioxidant properties in vitro. nih.gov These compounds were found to protect cells from oxidative and inflammatory injury without exhibiting cytotoxic effects on macrophages. nih.gov

While these findings are based on related structures, they collectively suggest a plausible, yet unconfirmed, antioxidant potential for this compound. The combination of the thiophene ring and the aminoethanol side chain presents a structural motif that warrants further investigation for its antioxidant efficacy.

Interactive Data Table: Antioxidant Activity of Related Thiophene and Ethanolamine Derivatives

The following table summarizes the antioxidant activities of various compounds structurally related to this compound, as reported in different studies. This comparative data underscores the potential for antioxidant activity within this class of compounds.

Compound/DerivativeAssayResultsReference
Thienyl-pyrazolesDPPH Radical ScavengingCompounds 5g and 5h showed excellent activity with IC50 values of 0.245 ± 0.01 and 0.284 ± 0.02 μM, respectively, comparable to ascorbic acid (IC50 = 0.483 ± 0.01μM). nih.gov
Thienyl-pyrazolesHydroxyl Radical ScavengingCompounds 5g and 5h displayed significant activity with IC50 values of 0.905 ± 0.01 and 0.892 ± 0.01μM, respectively, comparable to BHA (IC50 = 1.739 ± 0.01μM). nih.gov
Thiophene & Aminocarbonitrile Derivative (ATS)Oxygen Radical Absorbance Capacity (ORAC)Exhibited antiperoxyradical activity. The aminocarbonitrile derivatives of thiophene showed a significant increase in antiradical capacity. mdpi.com
N-Palmitoyl-ethanolamine (PEA) DerivativesIn vitro assaysCompounds 4 and 5 demonstrated good anti-inflammatory and antioxidant properties without affecting macrophage viability. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanism at a molecular level.

In the context of (S)-2-Amino-1-(2-thienyl)ethanol, molecular docking simulations could be performed to screen for its potential interactions with various biological targets. The process involves preparing the 3D structure of the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the binding affinity of different ligand poses.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Kinase X-8.5ASP145, LYS72, PHE80
GPCR Y-7.9TYR110, SER203, TRP301
Enzyme Z-9.1GLU55, HIS198, ILE101

Note: This table is a hypothetical representation of potential docking results.

Pharmacophore Modeling for Defining Essential Structural Features for Activity

Pharmacophore modeling is a crucial step in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govnih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

For this compound, a pharmacophore model could be developed based on a set of structurally related molecules with known biological activity. The model would highlight the critical chemical features responsible for the observed activity. The amino group would likely be identified as a hydrogen bond donor and a potential cationic center, the hydroxyl group as a hydrogen bond donor and acceptor, and the thiophene (B33073) ring as a hydrophobic and aromatic feature.

While a specific pharmacophore model for this compound has not been published, the general principles of pharmacophore modeling for β-amino alcohol derivatives are well-understood. nih.gov Such a model would be invaluable for virtual screening of compound libraries to identify novel molecules with similar therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. nih.gov The goal is to develop a mathematical model that can predict the activity of new, untested compounds.

A QSAR study on a series of thiophene-containing amino alcohols, including this compound, would involve calculating a wide range of molecular descriptors. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. Statistical methods, such as multiple linear regression or partial least squares, are then used to build the QSAR model.

Although no specific QSAR studies for this compound were found, research on related β-aminol derivatives has successfully employed QSAR to elucidate the structural requirements for their antifungal and antibacterial activities. nih.gov

Molecular Dynamics Simulations for Understanding Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. mdpi.comfrontiersin.orgnih.govirbbarcelona.orgmdpi.com This technique simulates the movement of atoms and molecules, allowing for the study of conformational changes, binding stability, and the role of solvent molecules in the binding process.

If a potential protein target for this compound is identified through molecular docking, MD simulations can be used to refine the binding pose and assess the stability of the ligand-protein complex. The simulation would track the trajectories of all atoms in the system, providing detailed information on the fluctuations of the ligand in the binding pocket and the conformational changes in the protein upon ligand binding.

While specific MD simulation studies for this compound are not documented, the application of MD simulations is a standard practice in computational drug discovery to validate docking results and gain deeper insights into the dynamics of ligand-receptor interactions. nih.govmdpi.com

Future Research Directions and Translational Potential

Development of Novel (S)-2-Amino-1-(2-thienyl)ethanol Derivatives with Enhanced Biological Activity

The thiophene (B33073) nucleus is a well-established pharmacophore present in numerous approved drugs, recognized for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. nih.govfigshare.comacs.org Building upon this foundation, future research will focus on the rational design and synthesis of new derivatives of this compound to optimize their therapeutic efficacy.

The synthetic versatility of the 2-aminothiophene scaffold allows for extensive chemical modifications. researchgate.net For instance, researchers are exploring the synthesis of novel thiophene-2-carboxamide derivatives with substitutions at the 3-position, which have shown promising antioxidant and antibacterial activities. nih.gov Studies have demonstrated that the introduction of different functional groups, such as amino or hydroxyl moieties, can significantly influence the biological profile of these compounds. nih.gov For example, 3-aminothiophene-2-carboxamide (B122380) derivatives have exhibited potent antioxidant and antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov

Furthermore, the development of thiophene-containing oxadiazole, triazole, and thiazolidinone derivatives is a promising avenue, as these heterocyclic systems are known to possess significant antiproliferative activities. rsc.org Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new molecules. For instance, initial findings suggest that the presence of a free amino group on a piperidine (B6355638) ring attached to the thiophene core can be essential for antiviral activity against viruses like Ebola. acs.org Similarly, the modification of the acetamido group in certain thiophene derivatives has been shown to be critical for their activity as acetylcholinesterase inhibitors. nih.gov The synthesis and evaluation of new analogs will continue to provide valuable insights into the structural requirements for enhanced biological activity, paving the way for the development of next-generation therapeutics. clockss.orgresearchgate.netnih.gov

Exploration of New Applications in Asymmetric Synthesis and Catalysis

Chiral β-amino alcohols, such as this compound, are highly valued in asymmetric synthesis, serving as efficient organocatalysts and chiral auxiliaries. elsevierpure.comresearchgate.netnih.gov Their utility stems from the presence of both an amino group, which can act as a base or form a chiral enamine intermediate, and a hydroxyl group, which can participate in hydrogen bonding to orient substrates. researchgate.net

Future research will likely expand the application of this compound and its derivatives as organocatalysts in a variety of asymmetric transformations. These simple, yet effective, catalysts have already demonstrated high efficiency in reactions like the Michael addition of β-keto esters to nitroalkenes and direct asymmetric aldol (B89426) reactions, yielding products with high enantioselectivity. rsc.orgnih.gov Further exploration could involve their use in Diels-Alder reactions, 1,3-dipolar cycloadditions, and other carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex chiral molecules. elsevierpure.comresearchgate.net

Moreover, the role of these amino alcohols as chiral ligands for metal-catalyzed reactions presents another fertile ground for investigation. rsc.org Vanadium complexes with chiral Schiff-base ligands derived from β-amino alcohols have shown high efficiency in the enantioselective sulfoxidation of sulfides. elsevierpure.com There is potential to develop new catalytic systems based on this compound for a broader range of metal-catalyzed processes, including asymmetric transfer hydrogenation, which is a powerful method for producing other valuable chiral 1,2-amino alcohols. thieme-connect.denih.gov The temporary incorporation of this scaffold as a chiral auxiliary also remains a viable strategy to control stereochemistry in complex syntheses. wikipedia.org

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is becoming increasingly indispensable in chemical research. For a molecule like this compound, this integrated approach promises to accelerate the discovery of new derivatives and applications.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the structural and electronic properties of thiophene derivatives. figshare.comrsc.org DFT calculations can predict molecular geometries, vibrational frequencies, and frontier molecular orbital energies (HOMO-LUMO), providing insights into the reactivity and stability of these compounds. figshare.comnih.govrsc.org Such computational studies can guide the rational design of new derivatives with desired electronic and steric properties for enhanced biological activity or catalytic performance. rsc.org For example, computational analyses have been used to study the antifungal activity of 2-aminothiophene derivatives, correlating electronic properties with biological outcomes. nih.gov

Experimental techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography provide essential data to validate the theoretical models. figshare.comsemanticscholar.orgeurjchem.com Spectroscopic studies on analogous molecules like 2-amino-1-phenylethanol (B123470) have successfully identified stable conformers and characterized intramolecular interactions, which are crucial for understanding their function. nih.govnih.govdntb.gov.ua The combination of free jet microwave absorption spectroscopy with theoretical predictions has been particularly effective in elucidating the conformational landscapes of such flexible molecules. nih.gov

Furthermore, molecular docking simulations are being employed to predict the binding interactions of thiophene derivatives with biological targets, such as enzymes or receptors. rsc.orgcolab.wschemrxiv.org These in silico studies can help to identify potential drug candidates and elucidate their mechanism of action before undertaking more resource-intensive experimental work. The continued integration of these advanced computational and experimental methodologies will undoubtedly foster a deeper understanding of the chemical and biological properties of this compound and its derivatives, facilitating their translation into practical applications. uni-bonn.de

Q & A

Q. What are the common synthetic routes for (S)-2-Amino-1-(2-thienyl)ethanol, and how is enantiomeric purity ensured?

The compound is typically synthesized via enantioselective reduction of a ketone precursor using alcohol dehydrogenases (ADHs) or hydroxynitrile lyases (HNLs). For example, biocatalytic methods involving ADHs can reduce azido ketones to amino alcohols with high stereoselectivity . Enantiomeric purity is ensured through chiral resolution techniques, such as enzymatic kinetic resolution or chromatographic separation using chiral columns. Analytical methods like polarimetry ([α]D measurements) and chiral HPLC are critical for verifying enantiopurity .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key characterization techniques include:

  • NMR spectroscopy : Proton and carbon NMR confirm structural integrity, with aromatic protons (2-thienyl group) appearing between δ 6.8–7.5 ppm and hydroxyl/amine protons in δ 1.5–3.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 157.07 for C₆H₉NOS) .
  • Thin-layer chromatography (TLC) : Used to monitor reaction progress with solvent systems like MTBE–MeOH–NH₄OH (90:9:1) .

Q. What solvents and reaction conditions are optimal for stabilizing this compound during synthesis?

Polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures are preferred for solubility and stabilizing intermediates. Reactions are typically conducted at 25–40°C under inert atmospheres to prevent oxidation. Buffered systems (pH 7–8) enhance enzymatic activity in biocatalytic routes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantioselectivity in enzymatic reductions for this compound synthesis?

  • Enzyme engineering : Use engineered ADHs or HNLs with tailored active sites for improved substrate specificity (e.g., HNL from Prunus amygdalus for cyanohydrin synthesis) .
  • Co-factor recycling : NADH/NAD+ regeneration systems (e.g., glucose dehydrogenase) enhance catalytic efficiency .
  • Solvent engineering : Mixed solvent systems (e.g., tert-butanol/water) improve enzyme stability and product yield .

Q. What strategies resolve contradictions in stereochemical outcomes when using different biocatalysts?

Discrepancies in stereoselectivity often arise from enzyme-substrate binding variations. Strategies include:

  • Substrate docking studies : Computational modeling to predict binding orientations and guide enzyme selection.
  • Screening diverse enzyme libraries : Testing ADHs from different species (e.g., Hevea brasiliensis vs. Prunus amygdalus) to identify optimal stereoselectivity .
  • Hybrid catalytic systems : Combining chemical catalysts (e.g., chiral ligands) with enzymes to override competing pathways .

Q. How do structural modifications to the 2-thienyl group impact the physicochemical properties of this compound?

Substituents on the thienyl ring (e.g., electron-withdrawing groups like fluorine) alter electronic density, affecting:

  • Solubility : Increased polarity with –OH or –NH₂ groups enhances aqueous solubility.
  • Stability : Electron-deficient rings resist oxidation, improving shelf-life.
  • Bioactivity : Modifications influence binding affinity in pharmacological applications (e.g., enzyme inhibition) .

Q. What scalable purification techniques are effective for isolating this compound from complex reaction mixtures?

  • Flash chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate to methanol) .
  • Crystallization : Use of chiral resolving agents (e.g., mandelic acid) to isolate enantiopure crystals .
  • Membrane filtration : Nanofiltration membranes to separate low-molecular-weight byproducts .

Methodological Considerations

  • Data Validation : Cross-reference NMR and MS results with published spectra for analogous compounds (e.g., (S)-2-Amino-1-(4-fluorophenyl)ethanol) to confirm structural assignments .
  • Catalyst Reusability : Immobilize enzymes on solid supports (e.g., silica nanoparticles) for repeated use in flow reactors .
  • Troubleshooting Low Yields : Monitor reaction pH and temperature rigorously; employ chelating agents (e.g., EDTA) to mitigate metal ion interference in enzymatic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-1-(2-thienyl)ethanol
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-1-(2-thienyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.